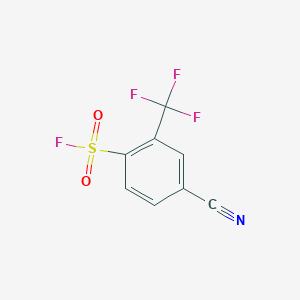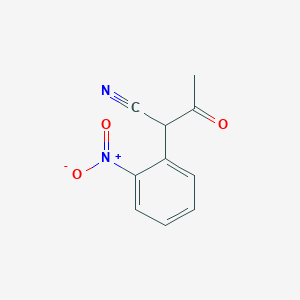![molecular formula C10H12F2N2O B13221529 2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: One notable method for synthesizing this compound involves a metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction yields diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). The process is operationally simple, can be executed on a gram scale, and exhibits broad functional group tolerance .
Industrial Production: While specific industrial production methods are not widely documented, research in this area is ongoing.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are still being explored.
Major Products: The major products formed from these reactions depend on the specific reaction conditions. Further studies are needed to elucidate the full scope of its reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers are investigating its potential as a building block for novel organic materials and functional molecules.
Biology and Medicine: The compound’s biological applications remain an active area of study. It may exhibit pharmacological activity or serve as a lead compound for drug development.
Industry: Its unique structure could find applications in materials science, catalysis, and other industrial processes.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects is not yet fully understood. Further research is needed to identify molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs have been reported, its difluoromethyl substitution sets it apart from related pyrrolopyrimidines.
Eigenschaften
Molekularformel |
C10H12F2N2O |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
2-(difluoromethyl)-7,7-dimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H12F2N2O/c1-10(2)4-7-13-6(9(11)12)3-8(15)14(7)5-10/h3,9H,4-5H2,1-2H3 |
InChI-Schlüssel |
KXHRGXOBIHVJST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=NC(=CC(=O)N2C1)C(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)







![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)

